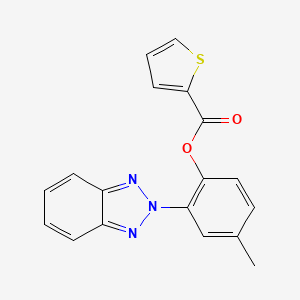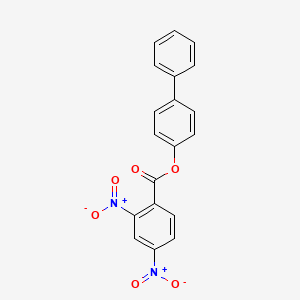
2-(2H-benzotriazol-2-yl)-4-methylphenyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate through the reaction of o-phenylenediamine with nitrous acid.
Coupling Reaction: The benzotriazole intermediate is then coupled with 4-methylphenylboronic acid in the presence of a palladium catalyst to form the desired benzotriazole-phenyl compound.
Esterification: The final step involves the esterification of the benzotriazole-phenyl compound with thiophenecarboxylic acid under acidic conditions to yield 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiophenecarboxylate group to a thiol or thioether.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzotriazole derivatives.
Scientific Research Applications
2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The thiophenecarboxylate group can also participate in binding interactions, enhancing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,2,3-Benzotriazol-2-yl)-5-methylphenyl 2-thiophenecarboxylate: Similar structure but with a different position of the methyl group.
2-(2H-1,2,3-Benzotriazol-2-yl)-4-chlorophenyl 2-thiophenecarboxylate: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 2-thiophenecarboxylate is unique due to the specific positioning of the methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H13N3O2S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C18H13N3O2S/c1-12-8-9-16(23-18(22)17-7-4-10-24-17)15(11-12)21-19-13-5-2-3-6-14(13)20-21/h2-11H,1H3 |
InChI Key |
JGYOSMVDPAHVMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CS2)N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}hydrazinecarbothioamide](/img/structure/B10892529.png)
![methyl 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10892537.png)
![N-[(1Z)-1-(furan-2-yl)-3-{[3-(methylsulfanyl)phenyl]amino}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10892540.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B10892541.png)
![2-{[4-amino-6-oxo-1-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10892551.png)
![N-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10892557.png)

![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B10892568.png)
![ethyl 3-[(3-methoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10892584.png)
![4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10892595.png)
![1-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone](/img/structure/B10892599.png)
![N'-[(1Z)-1-(2,5-dimethylthiophen-3-yl)ethylidene]-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B10892606.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10892613.png)
![2-[(4-chlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B10892617.png)
